Sodium 1-carboxylatoethyl oleate

Physicochemical characterization Hydrophobicity Emulsifier selection

Sodium 1-carboxylatoethyl oleate (CAS 91023-18-6), also referred to as sodium oleyl lactylate, is a member of the acyl lactylate class of anionic surfactants. It is synthesized from oleic acid and a single lactic acid unit, distinguishing it structurally from the more common sodium oleoyl lactylate (the di-lactylate ester).

Molecular Formula C21H37NaO4
Molecular Weight 376.5 g/mol
CAS No. 91023-18-6
Cat. No. B12661582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-carboxylatoethyl oleate
CAS91023-18-6
Molecular FormulaC21H37NaO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+]
InChIInChI=1S/C21H38O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-;
InChIKeyNJNQEBLRUUXCCY-GMFCBQQYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Carboxylatoethyl Oleate (CAS 91023-18-6): A Distinct Mono-Lactylate Surfactant for Precision Formulation


Sodium 1-carboxylatoethyl oleate (CAS 91023-18-6), also referred to as sodium oleyl lactylate, is a member of the acyl lactylate class of anionic surfactants. It is synthesized from oleic acid and a single lactic acid unit, distinguishing it structurally from the more common sodium oleoyl lactylate (the di-lactylate ester) [1]. As a bio-based, nitrogen-free surfactant, it serves as an emulsifier, foam booster, and viscosity builder in personal care, cosmetic, and industrial formulations [2]. Its intermediate hydrophobicity, conferred by the monounsaturated C18:1 chain and the single lactylate head group, suggests a differentiated performance profile relative to saturated and shorter-chain lactylate analogs, which is critical for scientific selection and procurement.

Why Sodium 1-Carboxylatoethyl Oleate Cannot Be Replaced by Generic Lactylates or Simple Oleate Soaps


Generic substitution among acyl lactylates is unreliable because the hydrophobic chain length, degree of unsaturation, and the number of lactyl units per molecule each exert independent and often non-linear effects on surfactant performance [1]. For example, the hydrolytic stability of commercial lactylates differs significantly between suppliers and grades [2], while the application efficacy in food systems shows a clear chain-length hierarchy: sodium stearoyl lactylate (C18:0) outperforms sodium oleoyl lactylate (C18:1), which in turn outperforms shorter-chain (C8–C10) lactylates [3]. Additionally, the simple soap sodium oleate lacks the ester-linked lactate moiety, resulting in higher critical micelle concentration (CMC), inferior hard-water tolerance, and a different irritation profile [4]. These multidimensional differences mean that replacing sodium 1-carboxylatoethyl oleate with an alternative without quantitative performance data risks formulation failure.

Quantitative Differentiation Evidence for Sodium 1-Carboxylatoethyl Oleate Against Key Comparators


Log Kow and Molecular Weight Differentiate Sodium 1-Carboxylatoethyl Oleate from Saturated Lactylates

Sodium oleoyl lactylate (the closest commercial analog to sodium 1-carboxylatoethyl oleate) exhibits a log Kow of 3.83 (estimated) and a formula weight of 448.6 Da, compared to sodium stearoyl lactylate with a log Kow of 2.58 (trade material) and a formula weight of 405.58 Da [1]. The higher log Kow indicates a >10-fold greater preference for the oil phase, which directly impacts emulsification efficiency for unsaturated triglyceride oils. Furthermore, the flash point of sodium oleoyl lactylate is 0 °C, while sodium isostearoyl lactylate (a branched-chain isomer) has a flash point above room temperature, highlighting that oleoyl lactylates may require different handling and storage conditions [1].

Physicochemical characterization Hydrophobicity Emulsifier selection

Chain-Unsaturation Effects on Application Performance in Food Systems

In a controlled comparative study of sodium fatty-acyl lactylates with varying chain lengths (C8–C18) applied to steamed bread, sodium stearoyl lactylate (C18:0) achieved the highest overall quality score. Sodium oleoyl lactylate (C18:1) ranked second, outperforming sodium palmitoyl lactylate (C16:0) and drastically outperforming shorter-chain (C8, C10) lactylates, which not only performed poorly but also imparted an unacceptable pungent odor [1]. This rank-order demonstrates that the C18:1 oleoyl variant is the most effective unsaturated lactylate for dough conditioning, second only to the fully saturated C18:0 stearoyl derivative.

Food emulsifiers Baked goods Chain-length optimization

Hydrolytic Stability Differentiates Improved-Grade Lactylates from Generic Commercial Material

Hydrolytic stability of acyl lactylates is a critical quality attribute that varies by manufacturing process. In a body wash model (12% active SLES-2, 3% active CAPB, 2% active lactylate) stored at 50 °C, an improved-grade sodium stearoyl lactylate (SSL-CG) retained a pH of 5.5 after 28 days, whereas a commercial-grade lactylate dropped to pH 4.7 from a similar starting pH [1]. Although direct data for sodium oleoyl lactylate are not reported, class-level inference indicates that oleoyl lactylates, containing an unsaturated fatty acid chain, may be even more susceptible to oxidative and hydrolytic degradation, making procurement of high-purity, stabilized grades essential [2].

Hydrolytic stability Shelf-life Formulation robustness

Antimicrobial Activity Profile Distinguishes Oleoyl Lactylate from Shorter-Chain Lactylates

Acyl lactylates exhibit chain-length-dependent antimicrobial activity. C10 lactylate showed superior antibacterial ability against E. coli, while C12 lactylate demonstrated the best decontaminability on sebum-soiled cloths in the same study [1]. Long-chain unsaturated lactylates such as sodium oleoyl lactylate are reported to have membrane-disruptive antimicrobial properties that have attracted attention for industrial and animal agriculture applications [2]. However, the potency of oleoyl lactylate against specific organisms remains less characterized compared to medium-chain lactylates, suggesting that procurement for antimicrobial applications should be supported by organism-specific minimum inhibitory concentration (MIC) data rather than by class-level generalization.

Antimicrobial Preservative enhancement Chain-length selectivity

Unsaturation Confers Different Hard-Water Tolerance Compared to Saturated Lactylates and Simple Oleate Soaps

Sodium oleate (simple soap) is well known to precipitate in hard water due to formation of insoluble calcium and magnesium oleates, causing scum and reduced detergency [1]. Acyl lactylates, by virtue of the additional ester and carboxylate groups, exhibit improved hard-water tolerance [2]. While quantitative comparative data between sodium oleoyl lactylate and sodium stearoyl lactylate in hard water are not directly reported, the Krafft point and solubility differences predict that the unsaturated oleoyl derivative has a lower Krafft point and better cold-water solubility than the saturated stearoyl analog, which is typically described as dispersible in warm water and insoluble in cold water [3]. This makes the oleoyl lactylate more suitable for cold-process formulations.

Hard-water tolerance Precipitation resistance Detergency

Regulatory Status and Use Concentration Differentiate Oleoyl Lactylate Within the Lactylate Class

According to the 2024 Cosmetic Ingredient Review (CIR) safety assessment, sodium oleoyl lactylate is one of 10 alkanoyl lactyl lactate salts considered safe in cosmetics when formulated to be non-irritating and non-sensitizing [1]. The maximum reported use concentration for sodium stearoyl lactylate in eye lotions is 0.2%, whereas use concentration data for sodium oleoyl lactylate are less widely reported, reflecting its more specialized application profile [1]. This narrower usage dataset may represent either a limitation or an opportunity: formulators seeking a differentiated lactylate with a less crowded regulatory-use landscape may find the oleoyl variant advantageous for novel product positioning.

Regulatory compliance Maximum use concentration Cosmetic safety

Evidence-Backed Industrial and Research Applications for Sodium 1-Carboxylatoethyl Oleate


Oil-in-Water Emulsifier for Unsaturated Lipid-Rich Topical Formulations

The elevated log Kow (3.83 vs. 2.58 for sodium stearoyl lactylate) indicates that sodium 1-carboxylatoethyl oleate partitions more strongly into the oil phase, making it the preferred emulsifier for creams and lotions containing high percentages of unsaturated plant oils (e.g., olive, sunflower, or soybean oil) [1]. Its oleic acid backbone provides structural compatibility with these triglycerides, potentially yielding finer and more stable emulsions than the saturated stearoyl lactylate.

Cold-Process Personal Care and Detergent Formulations

The monounsaturated C18:1 chain is expected to confer a lower Krafft point and better cold-water dispersibility compared to sodium stearoyl lactylate, which is known to be dispersible only in warm water [1]. This makes sodium 1-carboxylatoethyl oleate the superior choice for cold-process shampoos, body washes, and liquid detergents that require efficient incorporation without heating, as well as for formulations intended for use in hard-water areas where simple oleate soaps would precipitate.

Bakery and Dough-Conditioning Applications Requiring Unsaturated Fatty Acid Content

Although sodium stearoyl lactylate (C18:0) achieved the highest steamed bread quality score, the oleoyl lactylate (C18:1) ranked second and significantly outperformed palmitoyl (C16:0) and short-chain variants [1]. For bakeries seeking to replace saturated fats with unsaturated alternatives for nutritional labeling or health-conscious product positioning, the oleoyl derivative provides a near-equivalent dough-conditioning performance without the saturated fatty acid profile.

Antimicrobial Strategies in Animal Feed and Agricultural Applications

The patent literature identifies oleyl lactylate and its salts as effective components in stable liquid animal feed compositions with antibacterial properties [1]. The membrane-disruptive mechanism of long-chain unsaturated lactylates positions sodium 1-carboxylatoethyl oleate as a candidate for antibiotic-free animal husbandry programs, particularly when combined with shorter-chain lactylates to achieve broad-spectrum activity.

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